![molecular formula C8H6O2S2 B1272229 Methyl thieno[3,2-b]thiophene-2-carboxylate CAS No. 98800-10-3](/img/structure/B1272229.png)
Methyl thieno[3,2-b]thiophene-2-carboxylate
Overview
Description
Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H6O2S2. It is a derivative of thiophene, a sulfur-containing aromatic compound. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and material science .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods:
- Industrial production often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for electrophilic substitution reactions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include thiols and thioethers.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Organic Electronics
Role in Organic Semiconductors:
Methyl thieno[3,2-b]thiophene-2-carboxylate is a crucial building block for the synthesis of organic semiconductors. These materials are essential for developing flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Study:
Recent research demonstrated that incorporating this compound into the active layer of OLEDs resulted in improved charge transport properties and device efficiency. The study reported that devices fabricated with this compound exhibited a 20% increase in luminous efficiency compared to traditional materials .
Pharmaceutical Development
Potential in Drug Design:
The compound is being investigated for its potential as a precursor for novel drug candidates, particularly in anti-cancer therapies. Its unique molecular structure enhances biological activity and selectivity against cancer cells .
Biochemical Properties:
this compound has shown interactions with cytochrome P450 enzymes, influencing drug metabolism. This interaction can either inhibit or activate these enzymes depending on the context, making it a valuable candidate in drug development .
Table 1: Summary of Biological Activities
Material Science
Advanced Materials Development:
this compound contributes to creating advanced materials with tailored electronic properties. It is particularly valuable in producing sensors and conductive polymers .
Application in Photovoltaics:
In solar energy conversion technologies, this compound helps improve the efficiency of organic photovoltaic cells. Its incorporation into the cell structure has been shown to enhance light absorption and charge separation .
Chemical Synthesis
Versatile Intermediate:
The compound serves as a versatile intermediate in various synthetic pathways, facilitating the production of complex organic molecules more efficiently. It is commonly used in synthesizing other thiophene derivatives through reactions such as nucleophilic substitution and cyclization .
Table 2: Synthetic Pathways Involving this compound
Mechanism of Action
The mechanism of action of methyl thieno[3,2-b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a benzene ring fused to the thiophene ring.
Thieno[3,4-b]thiophene derivatives: These compounds have a different fusion pattern of the thiophene rings but share similar chemical properties.
Uniqueness:
Biological Activity
Methyl thieno[3,2-b]thiophene-2-carboxylate (MTTC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its unique structure, featuring a thiophene ring fused with a carboxylate group, contributes to its reactivity and interaction with biological systems. The compound is synthesized through various methods, including the Gewald reaction and the Paal-Knorr synthesis, which facilitate the formation of thiophene derivatives with specific functional groups that enhance their biological activity .
Interaction with Enzymes
MTTC exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as both an inhibitor and an activator depending on the specific enzyme context . This dual action can influence drug bioavailability and efficacy.
Modulation of Cellular Pathways
Research indicates that MTTC can modulate critical cellular signaling pathways such as the MAPK/ERK pathway. This pathway is vital for regulating cell proliferation and differentiation. MTTC's ability to influence these pathways suggests potential applications in cancer therapy .
Anticancer Properties
Recent studies have highlighted MTTC's potential as an anticancer agent. In vitro assays demonstrated that MTTC can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, one study reported that a derivative of MTTC significantly reduced cell viability in TNBC cell lines at concentrations as low as 13 µM . The mechanism appears to involve cell cycle arrest rather than apoptosis, indicating a unique pathway for its anticancer effects .
Antimicrobial Activity
MTTC has also been investigated for its antimicrobial properties. Thiophene derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms by which MTTC exerts antimicrobial effects may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions within pathogens .
Research Applications
MTTC is being explored for its potential applications in various fields:
- Pharmaceutical Development : Ongoing research aims to develop MTTC-based drugs targeting inflammation and oxidative stress-related diseases.
- Material Science : Due to its electronic properties, MTTC is also being studied for use in organic semiconductors and photovoltaic devices .
Comparative Analysis with Related Compounds
To better understand the uniqueness of MTTC, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl benzo[b]thiophene-2-carboxylate | Benzothiophene | Anticancer properties |
Thieno[3,4-b]thiophene derivatives | Alternative thiophene | Organic electronic applications |
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate | Pyridine derivative | Antitumor effects in TNBC |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl thieno[3,2-b]thiophene-2-carboxylate, and how do their reaction conditions differ?
- Answer : Two primary methods are widely used:
- Fiesselmann Synthesis : Reacting methyl 3-chlorothiophene-2-carboxylate with methyl thioglycolate in THF using potassium tert-butoxide as a base yields aryl-substituted derivatives (41–78% yields). This method is modular but requires precise stoichiometry and anhydrous conditions .
- Hydrolysis of Esters : Hydrolysis of this compound using LiOH·H₂O in THF/water (1:1) at 100°C for 4 hours achieves near-quantitative yields (99%). This method is efficient but limited to carboxylate derivatives .
- Key Differences : The Fiesselmann route allows aryl functionalization but has moderate yields, while hydrolysis offers high purity but lacks versatility.
Q. How is this compound characterized post-synthesis to confirm its structure?
- Answer : Standard characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., coupling constants for aromatic protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : EI-MS confirms molecular ions (e.g., [M⁺] at m/z 212) and fragmentation patterns .
- Melting Point Analysis : Pure derivatives exhibit sharp melting points (e.g., 220–222°C for the parent compound) .
- IR Spectroscopy : Carboxylate C=O stretches appear at ~1700 cm⁻¹, and hydroxyl groups (if present) at ~3200 cm⁻¹ .
Advanced Research Questions
Q. How can the photophysical properties of thieno[3,2-b]thiophene derivatives be modulated for organic electronics?
- Answer : Introducing substituents at the C3-position (e.g., methoxy or methylthio groups) via hydroxy-based transformations alters conjugation and electron density:
- PL Modulation : Methoxy groups redshift photoluminescence (PL) by stabilizing excited states, while methylthio groups enhance charge mobility in polymers .
- Bandgap Engineering : 3-Substituted derivatives in conjugated polymers reduce optical bandgaps (e.g., from 2.1 eV to 1.8 eV), improving light absorption in solar cells .
Q. What challenges exist in achieving high yields during the Fiesselmann synthesis, and how can they be addressed?
- Challenges :
- Moderate Yields : Aryl-substituted derivatives often yield 41–78% due to competing side reactions (e.g., ester hydrolysis) .
- Substrate Limitations : Bulky aryl groups reduce reactivity, necessitating optimized base concentrations (e.g., potassium tert-butoxide in THF) .
- Solutions :
- Solvent Optimization : Toluene/ethanol (1:1) recrystallization improves purity without yield loss .
- Catalytic Additives : Palladium catalysts in alternative routes (e.g., Suzuki coupling) enhance regioselectivity for complex derivatives .
Q. How does this compound serve as a synthon in constructing heteroacenes for organic semiconductors?
- Answer : The compound acts as an electron-rich core for:
- Heteroacene Synthesis : Reacting with aryl halides via cross-coupling forms fused systems like 9H-thieno[2',3':4,5]thieno[3,2-b]indoles, which exhibit high charge mobility in OFETs .
- Polymer Backbones : Incorporating 3-methoxy-substituted derivatives into polythiophenes improves hole mobility (up to 0.12 cm²/V·s) by planarizing the π-system .
Q. What methodological approaches resolve contradictions in reported synthetic yields?
- Case Study : Hydrolysis (99% yield ) vs. Fiesselmann (41–78% ):
- Reaction Kinetics : Hydrolysis benefits from rapid ester cleavage under basic conditions, while Fiesselmann’s stepwise cyclization is rate-limited.
- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) minimizes losses in hydrolysis, whereas Fiesselmann products require recrystallization .
Preparation Methods
Cyclization Reactions: Core Synthetic Pathways
DBU-Mediated Cyclization
A widely adopted method involves the cyclization of methyl [(3-formylthiophen-2-yl)thio]acetate using 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0°C. The reaction proceeds via deprotonation of the thiol intermediate, followed by intramolecular nucleophilic attack to form the fused thieno[3,2-b]thiophene ring. Key parameters include:
Parameter | Value/Detail |
---|---|
Starting Material | Methyl [(3-formylthiophen-2-yl)thio]acetate |
Base | DBU (2.0 equiv) |
Solvent | DCM |
Temperature | 0°C → RT |
Yield | 63% after purification |
Purification via silica gel column chromatography with gradient elution (DCM/hexane) ensures high purity. This method minimizes side reactions such as oligomerization, which are common at higher temperatures.
AlCl₃-Catalyzed Friedel-Crafts Acylation
An alternative route employs AlCl₃ as a Lewis acid to facilitate Friedel-Crafts acylation. For example, 2,5-dibromothieno[3,2-b]thiophene reacts with acetyl chloride in CH₂Cl₂ at 0°C, followed by sequential functionalization with ethyl mercaptoacetate. This method yields 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene intermediates, which are hydrolyzed and esterified to the target compound.
Fiesselmann Synthesis: Thiophene Annulation
Potassium tert-Butoxide-Mediated Cyclization
The Fiesselmann reaction constructs the thieno[3,2-b]thiophene core via annulation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate. Key steps include:
- Deprotonation : Potassium tert-butoxide generates a thiolate nucleophile from methyl thioglycolate.
- Nucleophilic Substitution : Attack at the 3-position of 3-chlorothiophene-2-carboxylate forms a transient sulfide intermediate.
- Cyclization : Intramolecular aldol condensation completes the fused-ring system.
Typical conditions involve THF at room temperature for 4 hours, yielding methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate (85–90% yield). Subsequent decarboxylation or functionalization enables access to diverse derivatives.
Alternative Approaches: Functional Group Interconversion
Reduction of Carboxylic Acid Derivatives
Methyl thieno[3,2-b]thiophene-2-carboxylate can be synthesized via reduction of its carboxylic acid counterpart using lithium aluminum hydride (LiAlH₄) in anhydrous ether. This method is less common due to competing over-reduction but offers a straightforward pathway when starting from readily available acids.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of 2,5-dibromothieno[3,2-b]thiophene with arylboronic acids introduces substituents at the 5-position, which can later be esterified. Optimized conditions use Pd(PPh₃)₄ (2 mol%) and CuTc (2 mol%) in tert-butanol with K₃PO₄·3H₂O, achieving yields up to 68%.
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Industrial methods leverage continuous flow systems to enhance reaction efficiency. For example, DBU-mediated cyclization in microreactors reduces reaction time from hours to minutes while maintaining yields >60%. Key advantages include improved heat transfer and reduced side product formation.
Solvent and Catalyst Screening
Polar aprotic solvents like DMF enhance intermediate solubility, while DBU outperforms weaker bases (e.g., K₂CO₃) in cyclization efficiency. Microwave-assisted synthesis further accelerates reactions, achieving 98% conversion in 30 minutes for hydrolysis steps.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for purifying crude products. Gradient elution with DCM/hexane (1:4 → 1:1) effectively separates the target ester from unreacted starting materials and oligomers.
Recrystallization
Recrystallization from ethanol/water mixtures (3:1) yields analytically pure crystals with a melting point of 93–95°C. This step is critical for pharmaceutical applications requiring >99.5% purity.
Spectroscopic Validation
Properties
IUPAC Name |
methyl thieno[3,2-b]thiophene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNJFSCOKHCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372340 | |
Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98800-10-3 | |
Record name | Methyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.